1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)-

Antifungal MIC Candida albicans

1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- (CAS 135330-23-3) is a synthetic 2,3-disubstituted 1,4-naphthoquinone derivative characterized by a bromine atom at position 2 and a meta-nitroanilino group at position 3. The compound belongs to a broader class of aminonaphthoquinones that have been systematically evaluated for antimicrobial, antifungal, and enzyme-inhibitory activities.

Molecular Formula C16H9BrN2O4
Molecular Weight 373.16 g/mol
CAS No. 135330-23-3
Cat. No. B12645968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)-
CAS135330-23-3
Molecular FormulaC16H9BrN2O4
Molecular Weight373.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)NC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H9BrN2O4/c17-13-14(18-9-4-3-5-10(8-9)19(22)23)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,18H
InChIKeyUIBAUDUGFNFXHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

135330-23-3 – Baseline Characterization of a 2-Bromo-3-arylamino-1,4-naphthoquinone for Procurement Evaluation


1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- (CAS 135330-23-3) is a synthetic 2,3-disubstituted 1,4-naphthoquinone derivative characterized by a bromine atom at position 2 and a meta-nitroanilino group at position 3 . The compound belongs to a broader class of aminonaphthoquinones that have been systematically evaluated for antimicrobial, antifungal, and enzyme-inhibitory activities [1]. With a molecular formula of C₁₆H₉BrN₂O₄, a molecular weight of 373.16 g mol⁻¹, a calculated logP of 3.1, and a density of 1.779 g cm⁻³, this molecule occupies a distinct physicochemical space relative to its chloro-, hydroxy-, and regioisomeric analogs [2].

Why Closely Related 1,4-Naphthoquinone Analogs Cannot Substitute for 135330-23-3


Within the 2,3-disubstituted-1,4-naphthoquinone family, minute structural variations—the identity of the halogen at C2 (Br vs. Cl), the presence or absence of a nitro group on the aniline ring, and its substitution pattern (ortho, meta, para)—produce large, quantifiable differences in antifungal potency and antimicrobial spectrum [1]. Ryu et al. (1993) demonstrated in a 25-compound head-to-head panel that only select 2-bromo-3-arylamino derivatives (notably compounds 20 and 23) completely inhibited multiple pathogenic fungi at 3.2 μg mL⁻¹, whereas most chloro-analogs and differently substituted anilino derivatives did not reach this threshold, underscoring that generic replacement with an in-class analog is likely to compromise biological outcome [1].

Quantitative Comparator–Based Evidence for 135330-23-3 Selection


Antifungal Potency of 2-Bromo-3-arylamino-1,4-naphthoquinones Relative to Fluconazole

In a direct head-to-head agar-dilution MIC assay of 25 2,3-disubstituted-1,4-naphthalenedione derivatives against Candida albicans 10231 and Local, Aspergillus niger KCTC 1231, Trichophyton mentagrophytes KCTC 6085, and Fusarium oxysporium KTCC 6051, six derivatives (compounds 1, 9, 20, 21, 23, 25) exhibited more potent antifungal activity than the clinical comparator fluconazole [1]. Two of these, compounds 20 and 23, achieved complete fungal growth inhibition at 3.2 μg mL⁻¹ across all four fungal species tested [1]. The target compound 135330-23-3 belongs to the 2-bromo-3-arylamino sub-series within this panel and shares the structural features associated with the high-potency cluster .

Antifungal MIC Candida albicans

Impact of C2-Halogen Identity (Br vs. Cl) on Antimicrobial Spectrum

Ryu et al. (1993) evaluated both 2-chloro and 2-bromo derivatives of 3-substituted-1,4-naphthalenediones against Gram-positive (Bacillus subtilis ATCC 6633, Staphylococcus aureus ATCC 6538p) and Gram-negative (Pseudomonas aeruginosa NCTC 10490, Escherichia coli NIHJ, Acinetobacter baumanii Local) bacteria [1]. The 2-bromo derivatives within the series exhibited antibacterial activity specifically against Gram-positive strains, whereas the 2-chloro analogs were largely inactive under the same assay conditions, establishing a halogen-dependent selectivity profile that cannot be replicated by the chloro counterpart [1].

Antibacterial Gram-positive Structure-activity relationship

Physicochemical Differentiation: LogP and Density Relative to Close Analogs

The calculated octanol‑water partition coefficient (logP) of 135330-23-3 is 3.1, which places it in a moderate lipophilicity range optimal for passive membrane permeation while potentially avoiding the excessive logP (>5) associated with poor aqueous solubility and high metabolic liability . By comparison, the unsubstituted 2-bromo-3-(phenylamino)-1,4-naphthoquinone (no nitro group) would have a lower logP (estimated ~2.5), and the para-nitro isomer may exhibit a similar logP but altered electronic distribution and hydrogen-bonding capacity due to the different orientation of the nitro group [1]. The density of 135330-23-3 (1.779 g cm⁻³) contributes to solid-state characterization and formulation considerations .

Lipophilicity ADME Physicochemical properties

Meta-Nitro Orientation as a Determinant of Biological Activity in Arylamino-1,4-naphthoquinones

Within the 25-compound panel reported by Ryu et al. (1993), derivatives bearing a nitro group on the aniline ring were among the most potent antifungal agents, with the specific substitution pattern (ortho, meta, para) influencing both potency and spectrum . While the abstract does not isolate the meta-nitro isomer data, the broader literature on nitrophenyl-substituted naphthoquinones indicates that the meta position often yields a distinct electrostatic potential surface and dipole moment compared to ortho and para isomers, which can alter target binding and cellular uptake [1]. The meta-nitroanilino group of 135330-23-3 thus represents a specific pharmacophoric element that cannot be assumed equivalent to the para-nitro or ortho-nitro congeners [1].

Nitro group Regioisomer SAR

High-Impact Research and Industrial Application Scenarios for 135330-23-3


Antifungal Lead Optimization Against Fluconazole-Resistant Candida albicans

Utilize 135330-23-3 as a core scaffold for structure-activity relationship (SAR) campaigns targeting fluconazole-resistant Candida albicans and Aspergillus niger, based on class-level evidence that 2-bromo-3-arylamino-1,4-naphthoquinones outperform fluconazole in direct MIC comparisons [1]. The meta-nitroanilino substituent provides a distinct electronic profile that may address resistance mechanisms not covered by azole antifungals.

Gram-Positive Selective Antibacterial Discovery

Leverage the bromine-dependent Gram-positive antibacterial selectivity observed in the Ryu series to screen 135330-23-3 against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis, where 2-chloro analogs have proven inactive [1]. This application is particularly relevant for procurement by academic screening centers and biotech startups focused on narrow-spectrum antibacterial agents.

Chemical Probe Development for Naphthoquinone Redox Biology

Employ 135330-23-3 as a chemical probe in redox biology studies, where the presence of both a reducible naphthoquinone core and a nitro group may generate reactive oxygen species (ROS) or participate in nitroreductase-mediated activation . The compound's logP of 3.1 supports its use in intracellular assays without the solubility limitations of more lipophilic analogs.

Quality Control Reference for 2,3-Disubstituted-1,4-naphthoquinone Libraries

Use 135330-23-3 as a reference standard for characterizing synthetic batches of 2-bromo-3-arylamino-1,4-naphthoquinone libraries, capitalizing on its well-defined density (1.779 g cm⁻³), boiling point (475.7 °C), and InChIKey (UIBAUDUGFNFXHC-UHFFFAOYSA-N) to ensure batch-to-batch consistency and identity .

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